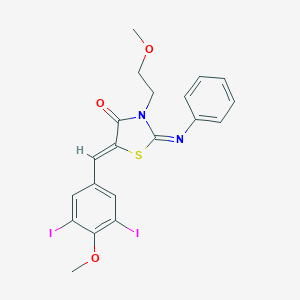![molecular formula C23H21ClN2O4S B306515 (2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306515.png)
(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a thiazolidinone derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has potential applications in various fields of research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation.
Wirkmechanismus
The mechanism of action of (2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not yet fully understood. However, it is believed that this compound acts by inhibiting various enzymes and signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, this compound has been shown to improve glucose metabolism in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its potential to provide insights into the mechanisms of various diseases. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions that can be explored with (2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One of the most significant future directions is the development of new derivatives of this compound that have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of research.
Synthesemethoden
(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized using various methods. One of the most common methods is the reaction of 3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde with 2-amino-4-phenyl-1,3-thiazole in the presence of an appropriate catalyst. The reaction results in the formation of (2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one.
Eigenschaften
Produktname |
(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C23H21ClN2O4S |
Molekulargewicht |
456.9 g/mol |
IUPAC-Name |
(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21ClN2O4S/c1-4-11-30-21-18(24)13-16(14-19(21)29-3)15-20-22(27)26(10-12-28-2)23(31-20)25-17-8-6-5-7-9-17/h1,5-9,13-15H,10-12H2,2-3H3/b20-15-,25-23? |
InChI-Schlüssel |
DYGMHQIOPVOCKJ-LJVHWXJXSA-N |
Isomerische SMILES |
COCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC#C)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=NC3=CC=CC=C3 |
Kanonische SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306432.png)
![Methyl 4-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B306434.png)
![2-[5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306436.png)

![Ethyl [2-bromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306438.png)
![2-{5-[4-(allyloxy)-3-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306439.png)
![methyl {2-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306443.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306444.png)
![(2-Iodo-6-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306445.png)
![2-[(5Z)-5-(2,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306446.png)
![2-[(5Z)-2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306448.png)
![Ethyl 4-(5-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B306450.png)
![4-chloro-3-[5-[(Z)-[3-[2-(4-methylanilino)-2-oxo-ethyl]-2,4-dioxo-thiazolidin-5-ylidene]methyl]-2-furyl]benzoic acid](/img/structure/B306454.png)
![methyl (5-bromo-2-methoxy-4-{(Z)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B306455.png)